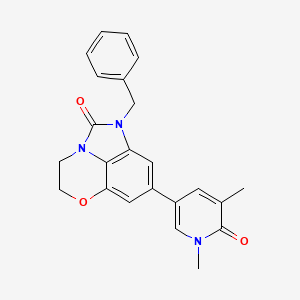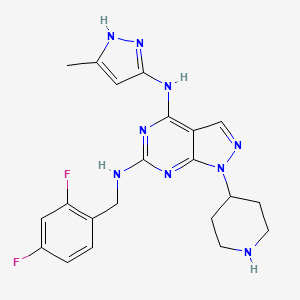
Plk4-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plk4-IN-4 is a small molecule inhibitor specifically designed to target Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. PLK4 is a member of the polo-like kinase family, which is involved in various cell cycle processes, including mitosis and cytokinesis. Overexpression of PLK4 has been linked to cancer development due to its role in centrosome amplification and genomic instability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Plk4-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of efficient purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions
Plk4-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Plk4-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of PLK4 in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the mechanisms of centriole duplication and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit PLK4 and induce cancer cell death.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PLK4
作用機序
Plk4-IN-4 exerts its effects by selectively inhibiting the kinase activity of PLK4. This inhibition disrupts the normal function of PLK4 in centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of PLK4, which is essential for its kinase activity. By binding to this site, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways involved in cell cycle progression and centrosome amplification .
類似化合物との比較
Plk4-IN-4 is unique among PLK4 inhibitors due to its high selectivity and potency. Similar compounds include:
CFI-400945: Another PLK4 inhibitor with potent anticancer activity but less brain penetration.
Centrinone and Centrinone B: Highly selective PLK4 inhibitors with limited brain penetration.
R-1530, Axitinib, KW-2449, and Alisertib: Protein kinase inhibitors with potential crossover to PLK4 but varying degrees of selectivity and efficacy .
This compound stands out due to its balanced profile of selectivity, potency, and potential therapeutic applications, making it a valuable tool in cancer research and drug development.
特性
分子式 |
C21H23F2N9 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
6-N-[(2,4-difluorophenyl)methyl]-4-N-(5-methyl-1H-pyrazol-3-yl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H23F2N9/c1-12-8-18(31-30-12)27-19-16-11-26-32(15-4-6-24-7-5-15)20(16)29-21(28-19)25-10-13-2-3-14(22)9-17(13)23/h2-3,8-9,11,15,24H,4-7,10H2,1H3,(H3,25,27,28,29,30,31) |
InChIキー |
HPYJNDCKRXOAKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCNCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


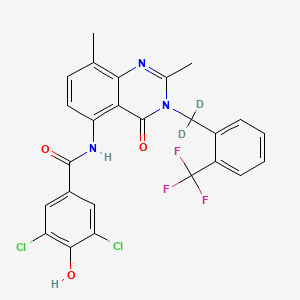
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
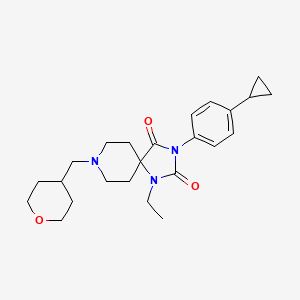
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)


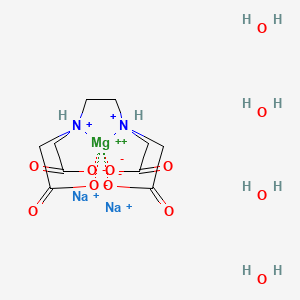
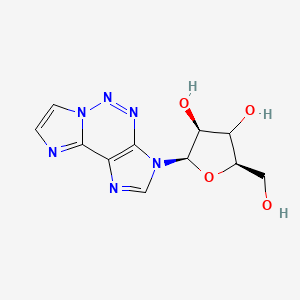
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)

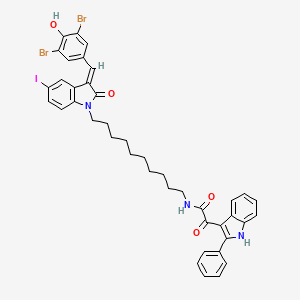
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
